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Compound of Interest

Compound Name: 6-Methoxy-4-methylquinolin-2-ol

Cat. No.: B106778 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Methoxy-4-methylquinolin-2-ol is a heterocyclic organic compound belonging to the

quinolinone family. Quinoline derivatives are of significant interest in medicinal chemistry due to

their wide range of biological activities. The precise characterization of these molecules is

fundamental for drug discovery and development, ensuring purity, confirming structure, and

understanding physicochemical properties. This technical guide provides a summary of the

available and predicted spectroscopic data for 6-Methoxy-4-methylquinolin-2-ol (CAS: 5342-

23-4), along with generalized experimental protocols for acquiring such data.

It is important to note that while mass spectrometry data is available, a complete,

experimentally verified set of ¹H NMR, ¹³C NMR, and IR spectra for 6-Methoxy-4-
methylquinolin-2-ol is not readily found in peer-reviewed literature. The NMR and IR data

presented herein are therefore predicted based on the analysis of structurally similar

compounds and established principles of spectroscopy.

Molecular Structure
IUPAC Name: 6-methoxy-4-methyl-1H-quinolin-2-one[1] Molecular Formula: C₁₁H₁₁NO₂[1][2]

Molecular Weight: 189.21 g/mol [1][2]
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The structure consists of a quinolin-2-ol core with a methoxy group at the C6 position and a

methyl group at the C4 position. It exists in tautomeric equilibrium with its keto form, 6-

methoxy-4-methylquinolin-2(1H)-one, which is generally the more stable form.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 6-Methoxy-
4-methylquinolin-2-ol.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and

exact mass of a compound. The data below is based on the NIST Mass Spectrometry Data

Center records for this compound.[1]

Parameter Value Reference

Molecular Ion (M⁺) m/z 189 [1]

Key Fragments m/z 174, 146 [1]

Predicted Fragmentation

Loss of methyl radical (-CH₃)

from the methoxy group or the

molecular ion to give m/z 174.

Subsequent loss of carbon

monoxide (-CO) from the

quinolinone ring could lead to

the fragment at m/z 146.

Predicted ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms

in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative

to a standard reference.
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H5 ~7.5 - 7.7 d ~8.5 - 9.0

H7 ~7.2 - 7.4 dd J ≈ 8.5, 2.5

H8 ~7.1 - 7.2 d ~2.5

H3 ~6.2 - 6.4 s -

OCH₃ ~3.8 - 3.9 s -

CH₃ ~2.4 - 2.6 s -

NH ~11.0 - 12.0 br s -

Predicted ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C2 (C=O) ~162 - 165

C4 ~148 - 150

C6 ~155 - 158

C8a ~138 - 140

C5 ~122 - 124

C7 ~120 - 122

C4a ~118 - 120

C8 ~105 - 107

C3 ~115 - 117

OCH₃ ~55 - 56

CH₃ ~18 - 20

Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100 - 2900 N-H Stretch Amide (lactam)

~3050 - 3000 C-H Stretch (sp²) Aromatic Ring

~2950 - 2850 C-H Stretch (sp³) Methyl/Methoxy

~1650 - 1670 C=O Stretch Amide (lactam)

~1600, ~1480 C=C Stretch Aromatic Ring

~1250 - 1200 C-O Stretch (asymmetric) Aryl-alkyl ether

~1050 - 1000 C-O Stretch (symmetric) Aryl-alkyl ether

~850 - 800 C-H Bending (out-of-plane) Substituted Aromatic

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of quinolinone

derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: Typical parameters include a spectral width of 16 ppm, a relaxation

delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition: Typical parameters include a spectral width of 220 ppm, a relaxation

delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve an

adequate signal-to-noise ratio. Proton decoupling is typically used.

Data Processing: The raw data (Free Induction Decay) is processed using appropriate

software. This involves Fourier transformation, phase correction, and baseline correction.
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Chemical shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable

volatile solvent such as methanol or acetonitrile.

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray

Ionization - ESI).

Acquisition: Infuse the sample solution directly into the ion source or inject it via a liquid

chromatography system. Acquire the mass spectrum in positive ion mode to observe the

protonated molecule [M+H]⁺ or the molecular ion M⁺•.

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the

calculated mass for the molecular formula C₁₁H₁₁NO₂ to confirm the elemental composition.

Analyze the fragmentation pattern to gain further structural information.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

most common. A small amount of the solid sample is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of

dry KBr and pressing the mixture into a thin disk.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum typically over a range of 4000 to 400 cm⁻¹. A background

spectrum of the empty accessory (or pure KBr pellet) is recorded first and automatically

subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups and bond vibrations within the molecule.

Workflow and Data Visualization
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The logical flow of spectroscopic analysis for structural elucidation is crucial. It typically begins

with techniques that confirm purity and elemental composition, followed by methods that reveal

the detailed molecular structure.

Compound Synthesis & Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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